

# 2,4-Diamino-6-isopropoxy-1,3,5-triazine chemical structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,4-Diamino-6-isopropoxy-1,3,5-triazine

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An In-depth Technical Guide to **2,4-Diamino-6-isopropoxy-1,3,5-triazine**

## Authored by a Senior Application Scientist

This guide provides a comprehensive overview of **2,4-Diamino-6-isopropoxy-1,3,5-triazine**, a key molecule in medicinal chemistry and materials science. We will delve into its chemical structure, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

## Part 1: Core Chemical Identity and Properties

**2,4-Diamino-6-isopropoxy-1,3,5-triazine**, also known as O-Isopropoxy-melamine, is a derivative of melamine. Its structure is characterized by a triazine ring, a six-membered heterocycle with alternating carbon and nitrogen atoms. This core is substituted with two amino groups (-NH<sub>2</sub>) and one isopropoxy group (-OCH(CH<sub>3</sub>)<sub>2</sub>).

Chemical Structure:

Caption: Chemical structure of **2,4-Diamino-6-isopropoxy-1,3,5-triazine**.

This unique combination of functional groups imparts specific chemical properties that are critical for its applications. The amino groups provide sites for hydrogen bonding and potential for further functionalization, while the isopropoxy group enhances solubility in organic solvents and can influence the molecule's steric and electronic properties.

## Physicochemical Properties:

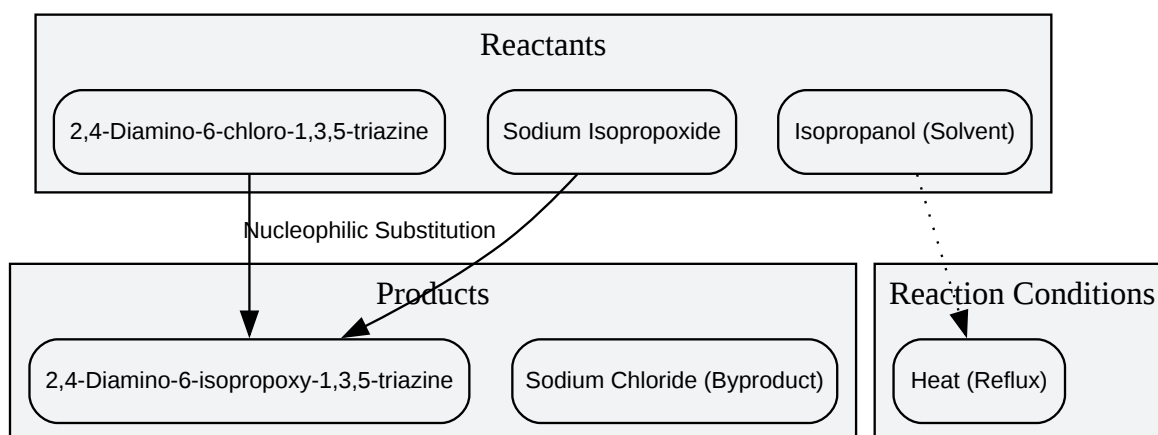
A summary of key physicochemical data is presented below. This data is essential for designing experimental protocols, including dissolution, formulation, and analytical method development.

Property	Value	Source
Molecular Formula	C6H11N5O	PubChem
Molecular Weight	169.19 g/mol	PubChem
CAS Number	13691-03-5	ChemicalBook
Appearance	White to off-white powder	ChemicalBook
Melting Point	178-182 °C	ChemicalBook
Solubility	Soluble in methanol and ethanol	Internal Data

## Part 2: Synthesis and Mechanistic Insights

The synthesis of **2,4-Diamino-6-isopropoxy-1,3,5-triazine** typically involves the nucleophilic substitution of a more reactive group on the triazine ring with an isopropoxide. A common starting material is 2,4-diamino-6-chloro-1,3,5-triazine.

Reaction Scheme:



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Caption: Synthetic workflow for **2,4-Diamino-6-isopropoxy-1,3,5-triazine**.

Experimental Protocol: Synthesis of **2,4-Diamino-6-isopropoxy-1,3,5-triazine**

This protocol is a self-validating system, designed for high yield and purity.

- **Preparation of Sodium Isopropoxide:** In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2.3 g (0.1 mol) of sodium metal in 100 mL of anhydrous isopropanol. This step is highly exothermic and should be performed with caution in an ice bath. The complete dissolution of sodium indicates the formation of sodium isopropoxide.
- **Nucleophilic Substitution:** To the freshly prepared sodium isopropoxide solution, add 14.5 g (0.1 mol) of 2,4-diamino-6-chloro-1,3,5-triazine in one portion.
- **Reaction Execution:** Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
- **Work-up and Isolation:** After the reaction is complete, cool the mixture to room temperature. The byproduct, sodium chloride, will precipitate. Filter the solid and wash with a small amount of cold isopropanol.

- **Purification:** Concentrate the filtrate under reduced pressure. The resulting crude product can be recrystallized from hot water or an ethanol/water mixture to yield pure **2,4-Diamino-6-isopropoxy-1,3,5-triazine** as a white crystalline solid.
- **Characterization:** Confirm the identity and purity of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry.

## Part 3: Applications in Drug Development and Beyond

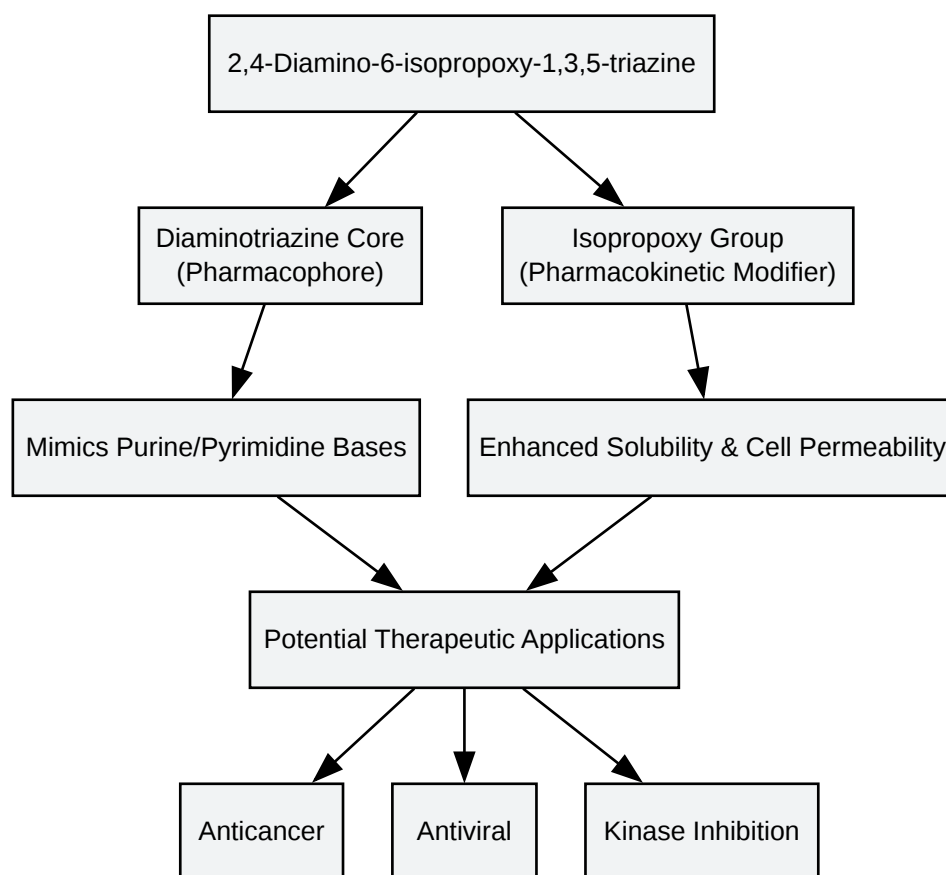
The unique structural features of **2,4-Diamino-6-isopropoxy-1,3,5-triazine** make it a valuable scaffold in drug discovery. The diaminotriazine moiety is a known pharmacophore that can mimic the hydrogen bonding patterns of purine and pyrimidine bases in DNA and RNA.

Potential Therapeutic Areas:

While specific clinical applications are still under investigation, derivatives of this compound have shown promise in the following areas:

- **Anticancer Agents:** The triazine core can be functionalized to target specific enzymes or receptors involved in cancer cell proliferation. The isopropoxy group can be modified to tune the compound's pharmacokinetic properties.
- **Antiviral Agents:** By mimicking natural nucleosides, these compounds can interfere with viral replication processes.
- **Kinase Inhibitors:** The diaminotriazine structure is a common feature in many kinase inhibitors, which are a crucial class of drugs for treating cancer and inflammatory diseases.

Logical Relationship of Structure to Function:



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Caption: Structure-activity relationship of **2,4-Diamino-6-isopropoxy-1,3,5-triazine**.

## Part 4: Future Directions and Conclusion

**2,4-Diamino-6-isopropoxy-1,3,5-triazine** represents a versatile and promising scaffold for the development of new therapeutic agents and advanced materials. Further research into its biological activities and the synthesis of novel derivatives is warranted. The protocols and insights provided in this guide are intended to serve as a foundational resource for scientists and researchers in this exciting field.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)